molecular formula C6H11NO B2436183 cis-Hexahydro-2H-furo[2,3-c]pyrrole CAS No. 1361295-05-7

cis-Hexahydro-2H-furo[2,3-c]pyrrole

Cat. No.: B2436183
CAS No.: 1361295-05-7
M. Wt: 113.16
InChI Key: KUQSQOIIMSDGFF-NTSWFWBYSA-N
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Description

Significance of Fused Pyrrole-Containing Heterocyclic Scaffolds in Synthetic Chemistry

Fused pyrrole-containing heterocyclic scaffolds are of paramount importance in synthetic chemistry, largely driven by their prevalence in biologically active compounds. mdpi.comnih.gov The pyrrole (B145914) nucleus is a key pharmacophore found in numerous drugs, and its fusion to other heterocyclic rings often results in molecules with enhanced or novel biological activities. nih.govresearchgate.net These fused systems are integral to the fields of medicinal chemistry and drug development. researchgate.net

The significance of these scaffolds can be highlighted by their diverse pharmacological applications, including:

Anticancer Agents: Many pyrrole-fused heterocyclic derivatives exhibit antitumor activity. mdpi.com For instance, pyrrolopyrimidine-based compounds like pemetrexed (B1662193) are used in cancer therapy. mdpi.com The mechanism of action for some of these compounds involves binding to tubulin, a crucial protein for cell division, thereby inhibiting the proliferation of cancer cells. mdpi.com

Antimicrobial and Antiviral Properties: Researchers have shown significant interest in pyrrole and its fused derivatives for their potential as antimicrobial and antiviral agents. nih.govresearchgate.net

Broad Biological Activity: The fusion of a pyrrole ring with other heterocycles can lead to a wide array of biological effects, including anti-inflammatory, anti-diabetic, anti-histaminic, and anti-Parkinsonian activities. nih.govresearchgate.net

The inherent biological relevance of these scaffolds provides a strong impetus for synthetic chemists to develop new and efficient methods for their preparation. nih.gov The modular nature of synthetic routes allows for the creation of diverse libraries of fused pyrrole derivatives for biological screening. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Furo[2,3-c]pyrrole Systems

The synthesis of furo[2,3-c]pyrrole systems, and more broadly, fused heterocycles, has evolved over time, with chemists developing increasingly sophisticated and efficient methods. Early synthetic approaches often involved multi-step sequences with harsh reaction conditions.

Historically, the synthesis of related furo[2,3-b]pyrroles has been achieved through methods like the thermolysis of an appropriate azido-propenoate precursor. mdpi.com The parent furo[2,3-b]pyrrole, however, was not reported in early studies, indicating the challenges in accessing the basic scaffold. mdpi.com

More contemporary strategies focus on catalytic processes and cascade reactions to construct the fused ring system in a more atom-economical and stereoselective manner. For instance, the Paal-Knorr pyrrole synthesis, a classic method, has been adapted using modern catalysts like iron(III) chloride in environmentally benign solvents like water to produce N-substituted pyrroles. organic-chemistry.org

The development of synthetic routes to the saturated hexahydro-2H-furo[2,3-c]pyrrole core, particularly the cis-isomer, has been driven by the need for conformationally constrained scaffolds for peptidomimetics and other biologically active molecules. Stereoselective syntheses are crucial in this regard. One developed approach for a related system, the cis-hexahydropyrrolo[3,2-b]pyrrol-3-ones, involves the intramolecular cyclization of an anti-epoxide, which proceeds exclusively to form the 5,5-cis-fused bicycle. nih.gov This highlights a key design principle where the desired cis-fused geometry is not only thermodynamically more stable but also kinetically favored. nih.gov

The evolution of these synthetic strategies reflects a broader trend in organic synthesis towards methodologies that offer greater control over stereochemistry, require milder reaction conditions, and allow for the efficient generation of molecular complexity from simpler starting materials.

Structural Characteristics and Fundamental Stereochemical Framework of the Hexahydro-2H-furo[2,3-c]pyrrole Core

Key structural and stereochemical features include:

Fused Bicyclic System: The molecule consists of a five-membered oxygen-containing ring (tetrahydrofuran) and a five-membered nitrogen-containing ring (pyrrolidine).

Bridgehead Stereocenters: The two carbon atoms shared by both rings are stereocenters. In the cis-isomer, the substituents at these bridgehead positions are on the same side of the bicyclic system.

Conformational Rigidity: The fused nature of the rings restricts the conformational flexibility of the molecule compared to its monocyclic counterparts. This rigidity is a valuable feature in the design of molecules that need to adopt a specific three-dimensional shape to interact with biological targets.

Thermodynamic Stability: The cis-fused geometry of such 5,5-bicyclic systems is often the thermodynamically and kinetically favored arrangement. nih.gov This inherent stability is a significant consideration in the design of synthetic routes.

The hydrochloride salt of hexahydro-2H-furo[2,3-c]pyrrole is a common form in which this compound is handled and stored. nih.gov The presence of the basic nitrogen atom in the pyrrolidine (B122466) ring allows for the formation of this salt upon treatment with hydrochloric acid. nih.gov

Below is a data table summarizing some of the computed properties of Hexahydro-2H-furo[2,3-c]pyrrole and its hydrochloride salt.

PropertyHexahydro-2H-furo[2,3-c]pyrroleHexahydro-2H-furo[2,3-c]pyrrole hydrochloride
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO
Molecular Weight 113.16 g/mol 149.62 g/mol
Topological Polar Surface Area 21.3 Ų21.3 Ų
Hydrogen Bond Donor Count 12
Hydrogen Bond Acceptor Count 22
IUPAC Name 3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride

Data sourced from PubChem. nih.govnih.gov

Properties

IUPAC Name

(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-8-6-4-7-3-5(1)6/h5-7H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQSQOIIMSDGFF-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361295-05-7
Record name rac-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole
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Advanced Synthetic Methodologies for the Cis Hexahydro 2h Furo 2,3 C Pyrrole Core

Cycloaddition Reactions in Furo[2,3-c]pyrrole Synthesis

Cycloaddition reactions, particularly [3+2] dipolar cycloadditions involving azomethine ylides, are powerful tools for the stereoselective synthesis of pyrrolidine-containing fused heterocycles. psu.edu These reactions allow for the rapid construction of complex molecular architectures from relatively simple starting materials.

Intramolecular Azomethine Ylide [3+2] Dipolar Cycloadditions

Intramolecular [3+2] cycloadditions of azomethine ylides are highly effective for constructing polycyclic amine structures with a high degree of diastereoselectivity. nih.gov This approach involves the in-situ generation of an azomethine ylide from a secondary amine and an aldehyde bearing a tethered dipolarophile. The subsequent intramolecular cycloaddition leads to the formation of the fused ring system.

A key challenge in this methodology has been the generation of nonstabilized azomethine ylides from simple, unfunctionalized cyclic amines, which often requires high reaction temperatures. nih.gov However, recent advancements have shown that the use of benzoic acid as a catalyst in conjunction with molecular sieves can facilitate these reactions under milder conditions. nih.gov This method has been successfully applied to a range of secondary amines, including those that are typically less reactive, to yield polycyclic amines with multiple new stereogenic centers. nih.gov The reaction proceeds via a highly diastereoselective pathway, often yielding a single diastereomer of the product. nih.gov

The stereochemical outcome of the cycloaddition is influenced by the geometry of the azomethine ylide. psu.edu Generally, for a suprafacial reaction, W- and U-shaped ylides result in 2,5-cis-disubstituted products, while S-shaped ylides lead to 2,5-trans-disubstituted products. psu.edu

Intermolecular Azomethine Ylide [3+2] Dipolar Cycloadditions

Intermolecular [3+2] dipolar cycloadditions of azomethine ylides with various dipolarophiles also provide a versatile route to highly functionalized pyrrolidines and related heterocyclic systems. acs.orgcapes.gov.br This strategy involves the reaction of a separately generated azomethine ylide with a dipolarophile.

The generation of the azomethine ylide can be achieved through various methods, including the decarboxylative condensation of α-amino acids with aldehydes. nih.gov A three-component coupling reaction has been developed involving a primary amine (such as an amino acid), an aldehyde with a leaving group, and a dipolarophile. capes.gov.br This process leads to the formation of a cyclic azomethine ylide that subsequently undergoes an intermolecular dipolar cycloaddition to form bicyclic systems like indolizidines and pyrrolizidines. capes.gov.br

The success of these reactions often depends on the nature of the azomethine ylide and the dipolarophile. Electron-poor alkenes are generally preferred dipolarophiles due to the electron-rich nature of azomethine ylides, which is explained by frontier molecular orbital (FMO) theory where the dominant interaction is between the HOMO of the ylide and the LUMO of the dipolarophile. psu.edu However, reactions with unactivated alkenes are also common, particularly in intramolecular setups. psu.edu

Annulation Strategies for Furo[2,3-c]pyrrole Construction

Annulation strategies offer another powerful avenue for the synthesis of the furo[2,3-c]pyrrole core, often providing access to highly substituted derivatives in a single step.

Lewis Acid Catalyzed Annulation Approaches

Lewis acid catalysis plays a crucial role in several annulation reactions for the synthesis of furo[2,3-c]pyrroles. One notable example is the MgI₂-catalyzed annulation between a donor-acceptor cyclopropane (B1198618) and an N-tosylaziridinedicarboxylate. nih.govresearchgate.net This methodology efficiently produces highly substituted 2H-furo[2,3-c]pyrroles with four stereocenters, including a quaternary carbon. nih.govresearchgate.net The reaction is initiated by the Lewis acid, which activates and facilitates the ring-opening of the donor-acceptor cyclopropane. researchgate.net

The scope of Lewis acid-catalyzed annulations extends to other systems as well. For instance, aluminum triflate has been used to catalyze the formal [4+2] cycloaddition of bicyclobutane ketones with silyl (B83357) dienol ethers to construct bicyclo[4.1.1]octane systems. rsc.org

Donor-Acceptor Cyclopropane and N-Tosylaziridinedicarboxylate Annulation Pathways

The annulation of donor-acceptor (D-A) cyclopropanes with N-tosylaziridinedicarboxylates is a significant strategy for the one-step synthesis of functionalized 2H-furo[2,3-c]pyrroles. nih.govresearchgate.net This reaction, typically catalyzed by a Lewis acid like MgI₂, proceeds efficiently to yield the desired bicyclic core. nih.govresearchgate.net The process involves the formal [3+2] annulation where the donor-acceptor cyclopropane acts as a three-carbon synthon. researchgate.net

The reaction mechanism is thought to be initiated by the Lewis acid-mediated opening of the cyclopropane ring. researchgate.net This strategy has proven valuable for accessing biologically relevant molecules, such as the core structure of IKM-159, an AMPA receptor-selective antagonist. researchgate.net

Reactant 1 Reactant 2 Catalyst Product Key Features
Donor-Acceptor CyclopropaneN-TosylaziridinedicarboxylateMgI₂Highly substituted 2H-furo[2,3-c]pyrroleOne-step synthesis, four stereocenters, including one quaternary carbon. nih.govresearchgate.net

Copper(I)-N-Heterocyclic Carbene (NHC)-Catalyzed Annulation with 2H-Azirines

Copper(I)-N-heterocyclic carbene (NHC) complexes have emerged as effective catalysts for various annulation reactions. While direct application to cis-hexahydro-2H-furo[2,3-c]pyrrole from 2H-azirines is not explicitly detailed in the provided context, related Cu(I)-NHC-catalyzed annulations highlight the potential of this approach. For instance, a stereoselective (2+3)-annulation of tetramic acids with 2H-azirines under Cu(I)-NHC catalysis has been developed for the synthesis of hexahydropyrrolo[3,4-b]pyrroles. nih.govtechnion.ac.il This reaction proceeds with high yields and involves an unusual N-C2 azirine bond cleavage. nih.govtechnion.ac.il

Furthermore, copper-catalyzed C-H/N-H annulation of enaminones with alkynyl esters provides a route to densely substituted pyrroles. rsc.org The versatility of copper catalysis, often in conjunction with NHC ligands, in activating various substrates suggests its potential applicability in novel synthetic routes toward the furo[2,3-c]pyrrole core. nih.gov

Oxidative Annulation Approaches

Oxidative annulation provides a powerful strategy for the construction of the furo[2,3-c]pyrrole framework. A notable example is the efficient magnesium iodide (MgI₂) catalyzed annulation between a donor-acceptor cyclopropane and an N-tosylaziridinedicarboxylate. beilstein-journals.orgorganic-chemistry.org This method facilitates access to highly substituted 2H-furo[2,3-c]pyrrole structures, creating two rings and four stereocenters, including a quaternary carbon, in a single step. beilstein-journals.orgorganic-chemistry.org The reaction is initiated by the Lewis acid-catalyzed opening of the donor-acceptor cyclopropane, which then reacts with the aziridine (B145994) derivative to form the fused heterocyclic system. organic-chemistry.org This methodology has been identified as a potential route for synthesizing biologically significant molecules like IKM-159, an AMPA receptor-selective antagonist. beilstein-journals.orgorganic-chemistry.org The process represents an efficient annulation that builds the core structure with significant molecular complexity. beilstein-journals.org

In a related strategy, palladium-catalyzed aerobic oxidative [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines has been developed for synthesizing pyrrole (B145914) rings. nih.gov This "one-pot" cascade reaction proceeds under mild conditions using molecular oxygen as the terminal oxidant, showcasing a practical and efficient approach to substituted pyrroles. nih.gov While not directly forming the furo[2,3-c]pyrrole core, these oxidative annulation techniques highlight the utility of harnessing oxidation to drive complex ring-forming reactions.

Prins Cyclization-Based Syntheses of Related Fused Heterocyclic Systems

The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, is a robust and widely used method for constructing tetrahydropyran (B127337) rings. rsc.orgrsc.org This reaction and its variants have been extensively applied to the stereoselective synthesis of a variety of oxygen-containing heterocycles. rsc.orgresearchgate.net

Tandem Ene/Prins Cyclizations for Pyrano[2,3-c]pyrrole Derivatives

Tandem reactions that combine multiple bond-forming events in a single operation offer significant advantages in synthetic efficiency. The tandem Prins cyclization is recognized as a versatile method for assembling complex fused, bridged, and spiro-tetrahydropyran scaffolds. nih.gov However, specific examples of a tandem ene/Prins cyclization sequence for the direct synthesis of pyrano[2,3-c]pyrrole derivatives are not extensively documented in the reviewed chemical literature. The synthesis of pyrano[2,3-c]pyrrole scaffolds has been achieved through other pathways, such as enantioselective [4 + 2] organocatalytic cycloaddition reactions. beilstein-archives.org

Intramolecular Prins Cyclizations for Fused Furo[3,2-c]pyran and Furo[3,4-c]pyrrole Derivatives

Intramolecular Prins cyclizations are particularly effective for creating fused bicyclic systems. A prominent example is the synthesis of hexahydro-2H-furo[3,2-c]pyran derivatives. The coupling of (Z)-hex-3-ene-1,6-diol with various aldehydes, catalyzed by p-toluenesulfonic acid, proceeds via an intramolecular Prins cyclization to yield the corresponding cis-fused furo[3,2-c]pyran structures with high diastereoselectivity. beilstein-journals.org This reaction demonstrates a highly selective one-pot, three-component approach to this specific fused heterocyclic system. beilstein-journals.org

Conversely, specific literature examples describing the synthesis of the furo[3,4-c]pyrrole scaffold utilizing an intramolecular Prins cyclization strategy are not prominently featured. While related structures such as pyrrolo[3,4-c]quinolines have been synthesized, these routes typically employ other methods like [3+2] cycloaddition reactions rather than Prins-type cyclizations. beilstein-archives.org

Table 1: Intramolecular Prins Cyclization for cis-Hexahydro-2H-furo[3,2-c]pyran Derivatives

Starting Materials Catalyst Product Yield Selectivity Ref
(Z)-hex-3-ene-1,6-diol, Benzaldehyde p-TsOH cis-2-Phenylhexahydro-2H-furo[3,2-c]pyran Good Complete cis-selectivity beilstein-journals.org
(Z)-hex-3-ene-1,6-diol, Aliphatic Aldehydes p-TsOH cis-2-Alkylhexahydro-2H-furo[3,2-c]pyran Good Complete cis-selectivity beilstein-journals.org
(E)-hex-3-ene-1,6-diol, Aliphatic Aldehydes p-TsOH trans-2-Alkylhexahydro-2H-furo[3,2-c]pyran Good trans-fused beilstein-journals.org

Ring Transformation and Rearrangement Approaches to Pyrrole Cores

Ring transformation and rearrangement reactions provide innovative entries into the pyrrole core, often by altering an existing heterocyclic structure. One classic example is the Ciamician–Dennstedt rearrangement, where a pyrrole reacts with a dichlorocarbene, leading to ring expansion and the formation of a 3-chloropyridine. rsc.org

More recent strategies have focused on ring contraction to build the pyrrole skeleton. A notable method involves a 6π-electrocyclization of a sulfilimine intermediate, derived from a 2,5-dihydrothiophene, which is followed by a spontaneous ring contraction to furnish highly substituted pyrroles. rsc.org This transformation proceeds under mild, metal-free conditions and demonstrates the power of pericyclic reactions in modern heterocycle synthesis. rsc.org Similarly, ring-expansion reactions have been developed, such as the radical rearrangement of pyrrolines, obtained from the Birch reduction of electron-deficient pyrroles, to access substituted tetrahydropyridines. nih.gov In the context of complex macrocycles, transformations of porphyrins have been used to generate pyrrole ring-contracted and ring-expanded porphyrinoids, showcasing the versatility of this approach. nih.gov

Cascade and Multicomponent Reaction Protocols

Cascade and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like pyrrole derivatives from simple starting materials in a single pot. nih.govbeilstein-archives.org These reactions minimize waste and purification steps, aligning with the principles of green chemistry.

A variety of MCRs have been developed for pyrrole synthesis. beilstein-archives.org For instance, a one-pot, three-component reaction using an α-dicarbonyl compound, an amine, and an α-haloester can be catalyzed by InCl₃, sometimes with microwave assistance, in a Hantzsch-like mechanism to produce highly substituted pyrroles. Another powerful approach is the use of cascade reactions, where a sequence of intramolecular reactions occurs spontaneously after an initial trigger. A novel method for synthesizing multisubstituted pyrroles involves a cascade reaction starting from unsymmetrical 2-ene-1,4-diones, which undergo a direct addition followed by a Paal–Knorr pyrrole synthesis. rsc.org Furthermore, metal-free three-component cascade reactions of in situ generated enamines with 2,3-diketoesters provide an atom-economical route to multifunctional 5-vinyl-pyrrole derivatives. beilstein-archives.org The development of copper-catalyzed decarboxylative annulation cascades to produce fused pyrrole systems like chromeno[2,3-c]-pyrrol-9(1H)-ones further highlights the sophistication of these protocols.

Microwave-Assisted Synthetic Enhancements for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a significant enabling technology, often leading to dramatic reductions in reaction times, increased product yields, and improved product purity compared to conventional heating methods. The uniform heating provided by microwave irradiation is particularly effective for the synthesis of heterocyclic compounds, including pyrroles.

Numerous classical pyrrole syntheses have been successfully adapted to microwave conditions. The Paal-Knorr, Hantzsch, Clauson-Kaas, and Barton-Zard reactions have all been shown to benefit from microwave irradiation, making the synthesis of pyrrole derivatives faster and more efficient. For example, the synthesis of N-substituted pyrroles from 2,5-hexanedione (B30556) and primary amines under microwave irradiation proceeds much more rapidly than with conventional heating. In comparative studies for the synthesis of related heterocyclic systems like pyrano[2,3-c]pyrazoles, microwave irradiation reduced reaction times from hours to minutes while also increasing yields. This technology not only accelerates synthesis but also promotes green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Method Reaction Time Yield Ref
Synthesis of indolylpyrano[2,3-c]pyrazoles Conventional (Reflux) 2-2.5 hours -
Synthesis of indolylpyrano[2,3-c]pyrazoles Microwave Irradiation 25 minutes 88%
Paal-Knorr condensation (various substrates) Conventional Heating Several hours Moderate-Good
Paal-Knorr condensation (various substrates) Microwave Irradiation Minutes Good-Excellent

Stereochemical Control and Diastereoselectivity in Furo 2,3 C Pyrrole Synthesis

Strategies for Achieving cis-Diastereoselectivity in the Hexahydro-2H-furo[2,3-c]pyrrole Core

Achieving the cis-fusion of the furan (B31954) and pyrrole (B145914) rings in the hexahydro-2H-furo[2,3-c]pyrrole core is a significant synthetic challenge. Various strategies have been developed to control this diastereoselectivity.

One prominent approach involves the intramolecular [4+2] cycloaddition of an in situ generated aza-o-quinone methide. The geometry of the dienophile olefin in the starting material has been found to exert a profound effect on the stereochemical outcome, allowing for stereoselective access to cis-fused furo[3,2-c]tetrahydroquinolines. researchgate.net

Another effective strategy is the use of 2-propylidene-1,3-bis(silane)s as terminators in heteroannulations initiated by C-acylnitrilium ions. These cyclizations proceed under very mild conditions and exhibit good to excellent levels of substrate-derived stereocontrol, leading to the formation of Δ¹-pyrrolines with a functionalizable allylsilane moiety. Subsequent reduction and N-tosylation of these products stereoselectively yield cis-pyrrolidine derivatives. capes.gov.br

Furthermore, [3+2] cycloaddition reactions are a powerful tool for constructing the furo[2,3-c]pyrrole scaffold. The cycloaddition of an ylide generated from N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine with 4-substituted 2,3-dihydrothiophene (B74016) 1,1-dioxides has been shown to produce 3-substituted hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives as single diastereomers, demonstrating the potential for high stereocontrol in related oxygen-containing systems. nih.gov

Control of Multiple Stereocenters in Annulation Products

The synthesis of substituted hexahydro-2H-furo[2,3-c]pyrroles often involves the creation of multiple stereocenters in a single annulation step. Controlling the relative and absolute configuration of these centers is crucial.

A notable example is the multicomponent and multicatalytic asymmetric synthesis of furo[2,3-b]pyrrole derivatives . This method utilizes a dual catalytic system, comprising a gold complex and a chiral phosphoric acid, to react 3-butynamines, glyoxylic acid, and anilines. This process can generate products with three contiguous stereocenters, including one quaternary center, with high diastereoselectivity and enantioselectivity. nih.govrsc.org Computational studies suggest that non-covalent interactions between the catalyst and the reactants play a fundamental role in achieving this high level of stereocontrol. nih.govrsc.org

The enantioselective hydrogenation of annulated arenes also provides a method for the controlled formation of multiple stereocenters in adjacent rings. This strategy has been applied to the synthesis of architecturally complex motifs that resemble bioactive molecules, where the catalyst can overcome substrate stereocontrol to predominantly yield all-cis-substituted products. rsc.org

Moreover, the annulation reaction between indoles and 2-alkoxycyclopropanoate esters has demonstrated complete stereochemical control in some cases. A single stereocenter on the cyclopropane (B1198618) can direct the diastereoselective formation of up to four new stereocenters. nih.gov

Influence of Catalyst Systems and Reaction Conditions on Stereochemical Outcome

The choice of catalyst and the reaction conditions are paramount in dictating the stereochemical outcome of reactions to form the hexahydro-2H-furo[2,3-c]pyrrole system.

In the aforementioned multicomponent synthesis of furo[2,3-b]pyrrole derivatives, the use of a chiral BINOL-derived phosphoric acid catalyst substituted at the 3- and 3'-positions with anthracenyl groups (CPAF) was found to be exceptional. nih.gov While other catalysts produced nearly equimolar mixtures of diastereoisomers, CPAF delivered the product with very high diastereoselectivity and enantioselectivity, highlighting the critical role of the catalyst structure. nih.gov The linear geometry of the anthracenyl substituent is believed to be a key factor in achieving this high stereoselectivity. nih.govrsc.org

The TMSOTf-catalyzed intramolecular [4+2] cycloaddition of in situ generated aza-o-quinone methides provides a route to cis- and trans-fused furo/pyrano[3,2-c]tetrahydroquinolines with excellent yields and diastereoselectivity. The stereochemical outcome in this system is highly dependent on the geometry of the dienophile olefin. researchgate.net

Rhodium-catalyzed hydroacylation reactions have also been employed in the synthesis of highly substituted pyrroles. The choice of ligand, such as PNP(Cy) or dppm, can influence the efficiency and selectivity of the reaction. nih.gov For instance, in a three-component coupling to form pyrroles, a mixed ligand system of PNP(Cy) and dcpm was necessary to achieve efficient hydroacylation and subsequent Suzuki-type coupling. nih.gov

The following table summarizes the influence of different catalyst systems on the stereochemical outcome of relevant reactions:

Reaction TypeCatalyst SystemKey Stereochemical OutcomeRef.
Multicomponent SynthesisGold complex / Chiral Phosphoric Acid (CPAF)High diastereoselectivity and enantioselectivity nih.gov
Intramolecular [4+2] CycloadditionTMSOTfcis or trans fusion dependent on dienophile geometry researchgate.net
Hydroacylation/Annulation[Rh(nbd)₂]BF₄ / PNP(Cy) or dppmFormation of highly substituted pyrroles nih.gov

Stereospecific Synthesis of Related Fused Glycosidic Analogs

The principles of stereocontrol in furo[2,3-c]pyrrole synthesis can be extended to the creation of related fused glycosidic analogs, which are of interest for their potential biological activities.

A concise and highly diastereoselective bioinspired key cationic cyclization strategy has been described for the asymmetric synthesis of the tricyclic core of (-)-stemoamide, a related fused heterocyclic system. The key N-acyliminium ion precursors were accessed from L-tartaric acid and L-malic acid, demonstrating the use of chiral pool starting materials to control the stereochemistry. researchgate.net

The sequential diastereoselective incorporation of hydroxyl groups into a hexahydrofuro[3,2-f]indolizin-7(2H)-one building block has been achieved to produce a series of mono-, di-, and tetra-hydroxyfuranoindolizidines. This process involves several stereoselective steps, including olefin epoxidation and epoxide ring-opening, to control up to six stereogenic centers. rsc.org

The synthesis of such complex molecules often relies on a series of well-established stereoselective reactions. For example, the synthesis of spirocyclic pyrrolidine (B122466) derivatives has been achieved with high diastereoselectivity through a one-pot, three-component 1,3-dipolar cycloaddition reaction. nih.gov

Derivatization and Functionalization of Cis Hexahydro 2h Furo 2,3 C Pyrrole

Synthesis of Substituted cis-Hexahydro-2H-furo[2,3-c]pyrroles

The synthesis of substituted cis-hexahydro-2H-furo[2,3-c]pyrroles often involves the use of multicomponent reactions or the modification of pre-existing bicyclic systems. While direct substitution on the saturated cis-hexahydro-2H-furo[2,3-c]pyrrole core can be challenging, the introduction of substituents is often achieved during the construction of the ring system itself.

Microwave-assisted organic synthesis has emerged as a powerful tool for the efficient construction of such heterocyclic systems. For instance, the intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a key strategy. In a relevant example, new compounds with the ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton were prepared through microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions. nih.gov These reactions were conducted under solvent-free conditions and demonstrated that the reaction of N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide with N-substituted aminoacetates at high temperatures predominantly yields the cis-diastereoisomers. nih.gov This approach highlights a viable route to stereoselectively substituted hexahydropyrroloquinoline systems, which are structurally analogous to substituted hexahydro-furo[2,3-c]pyrroles.

The following table summarizes the synthesis of substituted hexahydropyrrolo[3,2-c]quinolines, which provides a model for the synthesis of substituted cis-hexahydro-2H-furo[2,3-c]pyrroles.

AldehydeSecondary AmineProductReaction ConditionsDiastereomeric Ratio (cis:trans)
N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamideN-MethylaminoacetateEthyl 1-methyl-1,2,3,3a,4,5-hexahydro-pyrrolo[3,2-c]quinoline-2-carboxylateMicrowave, 200-215 °C, 15 minPredominantly cis
N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamideN-EthylaminoacetateEthyl 1-ethyl-1,2,3,3a,4,5-hexahydro-pyrrolo[3,2-c]quinoline-2-carboxylateMicrowave, 200-215 °C, 10-18 minPredominantly cis
N-(2-Formylphenyl)-N-allyl-4-toluenesulfonamideN-BenzylaminoacetateEthyl 1-benzyl-1,2,3,3a,4,5-hexahydro-pyrrolo[3,2-c]quinoline-2-carboxylateMicrowave, 200-215 °C, 10-18 minPredominantly cis

Preparation of Furo[2,3-c]pyrrole Analogs with Modified Fused Ring Systems

The structural framework of furo[2,3-c]pyrrole can be modified by replacing the furan (B31954) or pyrrole (B145914) ring with other heterocyclic or carbocyclic systems, leading to a diverse range of analogs with potentially new properties.

The synthesis of pyrano[2,3-c]pyrrole scaffolds has been achieved through various synthetic strategies, including enantioselective organocatalytic [4+2] cyclization reactions. For example, the reaction of dioxopyrrolidines and azlactones catalyzed by squaramide provides access to pyrano[2,3-c]pyrrole scaffolds with contiguous quaternary and tertiary stereogenic centers in high yields and stereoselectivities. rsc.org Another approach involves the multi-component reaction of benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. acs.org

The pyrrolo[3,2-c]quinoline scaffold is found in several natural products, including martinelline and martinellic acid. nih.gov The synthesis of the hexahydropyrrolo[3,2-c]quinoline core has been accomplished via intramolecular cycloaddition of azomethine ylides. nih.gov A key step in the synthesis of the martinelline skeleton involved an intramolecular cycloaddition of sarcosine (B1681465) with N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide. nih.gov The total synthesis of pyrrolo[2,3-c]quinoline alkaloids like trigonoine B has also been reported, employing a six-step sequence that involves the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety. nih.gov

The following table provides examples of synthetic methods for these frameworks.

Target FrameworkSynthetic MethodStarting MaterialsCatalyst/ReagentKey Features
Pyrano[2,3-c]pyrroleEnantioselective [4+2] cyclizationDioxopyrrolidines, AzlactonesSquaramideHigh yield and enantioselectivity
Pyrano[2,3-c]pyrazoleFour-component reactionBenzyl alcohols, Ethyl acetoacetate, Phenylhydrazine, MalononitrileSulfonated amorphous carbon, Eosin YVisible-light promoted
Hexahydropyrrolo[3,2-c]quinolineIntramolecular 1,3-dipolar cycloadditionN-(2-Formylphenyl)-N-allyl-4-toluenesulfonamide, N-Substituted aminoacetatesMicrowave irradiationStereoselective formation of cis-fused products
Pyrrolo[2,3-c]quinolineElectrocyclization2-(Pyrrol-3-yl)benzene with a carbodiimide moietyHeat or lightConstruction of the quinoline (B57606) ring

The synthesis of cyclopenta[b]pyrroles and related structures can be achieved through a sequential bicatalytic route. This method utilizes an aza-Piancatelli/hydroamination sequence promoted by calcium(II) and copper(II) salts, starting from furan and aniline (B41778) derivatives. rsc.org This diversity-oriented synthesis allows for the preparation of various nitrogen-containing heterocycles, including cyclopenta[b]pyrroles, in a single pot. rsc.org

The synthesis of furo[2,3-b]pyrrole derivatives has been reported through several methods. One approach involves the thermolysis of methyl 2-azido-3-(3-furyl)propenoate to yield methyl 6H-furo[2,3-b]pyrrole-5-carboxylate. mdpi.com This parent compound can be further derivatized, for instance, through N-alkylation using phase-transfer catalysis conditions. mdpi.com Another strategy is a multicomponent asymmetric synthesis from 3-butynamines, glyoxylic acid, and anilines using a dual catalytic system of a gold complex and a chiral phosphoric acid. rsc.org

For the furo[3,4-b]pyrrole system, synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing furan moiety. While specific syntheses of furo[3,4-b]pyrroles are less commonly reported, related structures like 1,3-dimethyl-4-(phenylsulfonyl)-4H-furo[3,4-b]indole have been synthesized from 3-ethylindole in six steps or from indole-3-carboxaldehyde (B46971) in four steps. researchgate.net This suggests that similar strategies could be applied to furan-based starting materials.

Regioselective Functionalization of the Furo[2,3-c]pyrrole Skeleton

The regioselective functionalization of the furo[2,3-c]pyrrole skeleton is crucial for the synthesis of specific isomers and for introducing desired functionalities at precise locations. The inherent electronic properties of the furan and pyrrole rings dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Pyrroles, being electron-rich aromatic heterocycles, typically undergo electrophilic substitution. nih.gov

In the context of related fused systems, the formylation of methyl 6H-furo[2,3-b]pyrrole-5-carboxylate under Vilsmeier conditions occurs selectively at the 2-position of the furo[2,3-b]pyrrole system. mdpi.com This indicates a higher reactivity of the C-2 position towards electrophilic attack.

Furthermore, studies on the regioselective functionalization of tetrafluorobenzo-[α]-fused BOPYPY dyes, which contain a pyrrole ring, have shown that nucleophilic aromatic substitution occurs with high regioselectivity. nih.gov The position of substitution is influenced by the electronic effects of the substituents already present on the ring. nih.gov These principles of regioselectivity are applicable to the furo[2,3-c]pyrrole skeleton, where the positions for functionalization can be predicted based on the electron density distribution within the molecule.

Mechanistic Insights and Theoretical Studies on Furo 2,3 C Pyrrole Formation

Investigation of Reaction Mechanisms in Annulation Processes

Annulation reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocyclic compounds like pyrroles. chim.it These reactions are widely utilized for creating medicinally relevant heterocycles due to their extensive substrate scope and the ready availability of starting materials. chim.it In the context of furo[2,3-c]pyrrole synthesis, annulation processes often involve the reaction of an enamine with an electrophilic partner.

One notable example is the palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines. The proposed mechanism for this transformation begins with the formation of an enaminone intermediate. This intermediate then reacts with the palladium(II) catalyst to form a Pd-alkyl intermediate. Subsequent β-hydride elimination and reinsertion steps lead to the formation of the pyrrole (B145914) ring, with the palladium(0) species being reoxidized to palladium(II) by an oxidant, thus completing the catalytic cycle. mdpi.com

Another approach involves the multicomponent reaction of benzoyl thioamide, phenyl glyoxal, and ethyl cyanoacetate. This reaction proceeds in a chemoselective, regioselective, and stereoselective manner to yield furo[2,3-b]pyrrole derivatives, a class of compounds structurally related to furo[2,3-c]pyrroles. orientjchem.org The mechanism likely involves a series of condensation and cycloaddition steps, highlighting the efficiency of multicomponent strategies in constructing complex heterocyclic systems in a single pot. orientjchem.orgbohrium.com

Furthermore, the synthesis of pyrroles through the annulation of nitroalkenes has been explored. These reactions can proceed through a Michael addition-initiated ring closure followed by the elimination of a nitrite (B80452) group. chim.it The versatility of the nitro group, acting as both an activating and a leaving group, allows for the synthesis of a variety of functionalized pyrroles. chim.it

Annulation Process Key Reactants Proposed Mechanistic Steps Catalyst/Conditions
Pd-Catalyzed [4+1] Annulationα-Alkenyl-dicarbonyls, Primary aminesEnamine formation, Pd-alkyl intermediate, β-hydride eliminationPd(TFA)₂, O₂
Multicomponent CycloadditionBenzoyl thioamide, Phenyl glyoxal, Ethyl cyanoacetateCondensation, CycloadditionDIPEA, EtOH
Annulation with NitroalkenesNitroalkenes, Isonitriles/EnaminesMichael addition, Ring closure, Nitrite eliminationK₂CO₃ or Catalyst-free

Elucidation of Key Intermediates in Catalytic Transformations

The identification of key intermediates is crucial for understanding and optimizing catalytic cycles in the synthesis of furo[2,3-c]pyrroles. In many organocatalytic approaches, the formation of specific intermediates dictates the reaction pathway and the stereochemical outcome.

For instance, in the Paal-Knorr condensation reaction for pyrrole synthesis, an enamine intermediate is a critical species. This intermediate is formed from the reaction of a 1,4-dicarbonyl compound and an amine and subsequently undergoes acid-catalyzed dehydrative cyclization to form the pyrrole ring. nih.gov

In a multicomponent synthesis of furo[2,3-b]pyrrole derivatives catalyzed by a gold/chiral phosphoric acid system, a key intermediate is a binary complex formed between the chiral phosphoric acid and the imine generated in situ. The nucleophilic addition of an enamine to this complex is the stereodetermining step. nih.gov The non-covalent interactions between the catalyst and the reactants within this intermediate complex are believed to be responsible for the high stereoselectivity observed. nih.govrsc.org

The use of nanoparticle-supported organocatalysts, such as nano-ferrite supported glutathione, has also been explored for pyrrole synthesis. In these systems, the catalytic activity is attributed to the immobilized organocatalyst, which facilitates the formation of the necessary intermediates on the nanoparticle surface. nih.gov

Catalytic System Key Intermediate Role of Intermediate
Paal-Knorr CondensationEnamineUndergoes dehydrative cyclization to form the pyrrole ring.
Gold/Chiral Phosphoric AcidBinary complex of catalyst and imineSite of stereodetermining nucleophilic attack by enamine.
Nano-Ferrite Supported GlutathioneSurface-bound intermediatesFacilitates reaction on the catalyst surface.

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of complex organic reactions, including the formation of furo[2,3-c]pyrrole systems. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the determination of the most favorable reaction pathways.

In the multicomponent synthesis of furo[2,3-b]pyrroles, DFT calculations were employed to understand the high stereoselectivity achieved with a chiral phosphoric acid catalyst. nih.gov The calculations revealed that the concerted exo-approach of the enamine to the iminium ion complex is energetically favored over the endo-approach. This preference is attributed to stabilizing C-H···π interactions between the catalyst and the substrates in the transition state of the exo pathway. The endo-approach lacks these stabilizing interactions, making it a less favorable pathway. nih.gov

DFT studies have also been used to rationalize the optical properties of related pyrrolo[3,2-b]pyrroles. rsc.org By calculating the ground and excited state geometries, researchers can correlate the structural features of the molecules, such as dihedral angles, with their absorption and emission spectra. rsc.orgfrontiersin.org These computational insights are crucial for the rational design of new fluorophores with desired photophysical properties. rsc.org

Study Focus DFT Finding Implication
Stereoselectivity in Furo[2,3-b]pyrrole SynthesisExo-pathway is energetically favored due to stabilizing C-H···π interactions.Explains the experimentally observed high stereoselectivity.
Optical Properties of Pyrrolo[3,2-b]pyrrolesLow dihedral angles lead to bathochromically shifted absorption and emission.Guides the design of new fluorescent dyes.

Analysis of Electronic Structure and Reactivity Profiles

The electronic structure of the furo[2,3-c]pyrrole system and its precursors plays a significant role in determining their reactivity. The pyrrole ring is an electron-rich aromatic heterocycle, which influences its behavior in chemical reactions. imperial.ac.uk

Computational methods, such as the AM1 method, have been used to calculate the net atomic charges in furo[2,3-b]pyrroles and their isomers. mdpi.comscispace.com These calculations show a correlation between the calculated net atomic charges and the experimentally observed ¹³C NMR chemical shifts. For example, in furo[2,3-b]pyrroles, carbons C-2 and C-5 exhibit higher electron density compared to the corresponding carbons in the isomeric furo[3,2-b]pyrroles. This difference in electron density affects the reactivity of these positions towards electrophilic substitution. mdpi.com

The aromaticity of the furo[2,3-b]pyrrole system is also a key factor in its reactivity. While it is considered an electron-rich heterocycle, its aromaticity is influenced by the nature of the heteroatoms and any attached substituents. mdpi.comscispace.com This can be contrasted with the parent pyrrole, which has a resonance energy of 90 kJmol⁻¹. imperial.ac.uk

Compound System Electronic Feature Impact on Reactivity
Furo[2,3-b]pyrrolesHigher electron density at C-2 and C-5Influences regioselectivity in electrophilic substitution reactions.
A,B-diheteropentalenesVariable aromaticity based on heteroatoms and substituentsAffects the propensity to undergo substitution versus addition reactions.

Computational Predictions and Experimental Verification of Stereoselectivity

The combination of computational predictions and experimental verification is a powerful approach for developing highly stereoselective synthetic methods. In the asymmetric synthesis of furo[2,3-b]pyrrole derivatives, computational studies were instrumental in explaining the observed stereoselectivity and guiding the optimization of the reaction. nih.govrsc.org

As previously mentioned, DFT calculations predicted that the exo-approach in the [3+2]-cycloaddition is favored. This prediction was consistent with the experimental observation that a single diastereoisomer was obtained in high enantioselectivity. nih.gov The computational model highlighted the importance of non-covalent interactions, such as hydrogen bonding and C-H···π interactions, in controlling the stereochemical outcome. Specifically, the linear geometry of the anthracenyl substituent on the chiral phosphoric acid catalyst was identified as a key factor in achieving high stereoselectivity. rsc.org

Experimental work further validated these computational insights. A series of furo[2,3-b]pyrrole derivatives were synthesized with various substituents on the starting materials. The results showed that anilines bearing electron-withdrawing groups and alkynamines with aromatic substituents performed efficiently, leading to products with high stereoselectivity, which aligned with the predictions from the computational model. nih.gov

This synergistic approach, where computational chemistry provides a detailed mechanistic understanding that is then confirmed and expanded upon by experimental results, is a hallmark of modern synthetic chemistry.

Advanced Applications of the Cis Hexahydro 2h Furo 2,3 C Pyrrole Scaffold in Chemical Research

Strategic Building Blocks for Complex Molecular Architectures

The rigid, bicyclic nature of the cis-hexahydro-2H-furo[2,3-c]pyrrole core makes it an invaluable building block for the synthesis of more complex molecular architectures. Its defined stereochemistry provides a fixed platform upon which chemists can elaborate, adding various functional groups to explore different spatial arrangements and interactions with biological targets. This controlled three-dimensional structure is a desirable feature in rational drug design, where precise positioning of pharmacophoric elements is crucial for activity.

The synthesis of derivatives based on this scaffold allows for the creation of a diverse library of compounds. For instance, the nitrogen atom of the pyrrolidine (B122466) ring is a convenient handle for substitution, enabling the introduction of a wide array of side chains. This versatility has been exploited in the preparation of a series of substituted furopyrrole derivatives.

Role in Scaffold Diversity and the Privileged Scaffold Concept in Chemical Biology Research

The concept of "privileged scaffolds" is a cornerstone of modern medicinal chemistry. It posits that certain molecular frameworks are capable of binding to multiple, unrelated biological targets, making them fertile ground for the discovery of new drugs. nih.govresearchgate.netufrj.br The pyrrole (B145914) ring, a key component of the this compound system, is widely recognized as a privileged scaffold. mdpi.comresearchgate.netbohrium.com It is a feature in numerous natural products and FDA-approved drugs, demonstrating its broad biological relevance. mdpi.comresearchgate.net

The fused furo[2,3-c]pyrrole system contributes to scaffold diversity by providing a unique and rigid three-dimensional shape that is distinct from more common aromatic or monocyclic scaffolds. This structural novelty can lead to the discovery of compounds with novel mechanisms of action or improved selectivity for their biological targets. The development of synthetic routes to various substituted furopyrazoles and other fused systems highlights the ongoing effort to expand the chemical space around this and related scaffolds. rsc.org

Enabling Research in Structure-Activity Relationship (SAR) Studies for Heterocyclic Compounds

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. These studies involve systematically modifying the structure of a molecule and assessing the impact of these changes on its biological activity. The this compound scaffold provides a fixed core upon which such systematic modifications can be made. nih.gov

For example, by keeping the bicyclic core constant and varying the substituents on the pyrrolidine nitrogen or other positions, researchers can probe the specific interactions between the compound and its target. This systematic approach allows for the identification of key pharmacophoric features and the development of a predictive SAR model. The synthesis and evaluation of various pyrrole derivatives have been instrumental in elucidating SAR for a range of biological activities, including anticancer and antiviral effects. mdpi.comnih.govresearchgate.net The insights gained from these studies are crucial for the rational design of more potent and selective analogues. nih.gov

Table 1: Research on Furo[2,3-c]pyrrole and Related Scaffolds

Scaffold Focus Research Area Key Findings Reference
Furo[2,3-d]pyrimidinones and Pyrrolo[2,3-d]pyrimidinones Combinatorial Synthesis, Cytotoxic Activity A one-pot synthesis was developed for a library of these compounds, with some derivatives showing activity against cancer cell lines. nih.gov
Furo[2,3-b]pyrroles Synthesis and Reactivity The synthesis and subsequent reactions, such as formylation and conversion to other derivatives, of methyl furo[2,3-b]pyrrole-5-carboxylate were explored. mdpi.comscispace.com
Furo[2',3':4,5]pyrrolo[1,2-d] nih.govmdpi.comnih.govtriazines Synthesis, Antibacterial Activity Novel fused triazine derivatives were synthesized and evaluated for their potential as antibacterial agents. researchgate.net
Furopyrazoles Synthesis and Applications A review of synthetic strategies and biological properties, including anticancer and antimicrobial activities, of various furopyrazole isomers. rsc.org
Pyrrole-based Scaffolds HIV Inhibitors The pyrrole ring is highlighted as a privileged scaffold in the search for new anti-HIV agents, targeting enzymes like reverse transcriptase and integrase. mdpi.com

Exploration of its Utility in Emerging Areas of Organic Chemistry

The unique structural and electronic properties of the this compound scaffold also make it a subject of interest in emerging areas of organic chemistry. Its application is not limited to medicinal chemistry but extends to areas such as materials science and catalysis. The development of novel synthetic methodologies, including microwave-assisted reactions and multi-component reactions, has made scaffolds like this more accessible for a broader range of applications. nih.gov

Furthermore, the study of fused heterocyclic systems like furopyrroles contributes to a deeper understanding of aromaticity and reactivity in these complex ring systems. mdpi.com As synthetic methods become more sophisticated, it is anticipated that the this compound scaffold and its derivatives will find applications in the design of new functional materials, asymmetric catalysts, and molecular probes for chemical biology. The ongoing exploration of the synthesis and properties of related disubstituted pyrroles and pyrrole-2-carbonitriles underscores the continuing interest in this class of compounds. nih.gov

Q & A

Basic Research Question

  • X-ray crystallography : Resolves dihedral angles between fused rings (e.g., 89.95° between tetrahydro-naphtho-pyrrole and indoline rings in a related compound) .
  • NMR spectroscopy : 1^1H-1^1H coupling constants (e.g., J=3.1 HzJ = 3.1\ \text{Hz} for adjacent protons in fused rings) and NOESY correlations confirm cis vs. trans configurations .
  • IR spectroscopy : Stretching frequencies (e.g., 2207 cm1^{-1} for nitrile groups) identify functional groups in derivatives .

Data Limitations : Crystal structures of similar compounds show planar deviations up to 0.091 Å, suggesting flexibility in fused ring systems .

What are the key intermediates in the biosynthesis of pyrrolo-fused compounds, and how do they inform synthetic approaches?

Advanced Research Question
Biosynthetic pathways for pyrrolo-fused alkaloids involve:

  • Iminium intermediates : Vinylogous iminium salts (e.g., intermediate A in pyrrolocoumarin synthesis) facilitate cyclization .
  • Oxidative coupling : Lead tetraacetate-mediated oxidation forms fused coumarin-pyrrole systems (e.g., ningalin B derivatives) .
  • Enzymatic catalysis : Cytochrome P450 enzymes promote regioselective C–H activation in hexahydropyrroloindole biosynthesis .

Synthetic Mimicry : Biomimetic routes using Lewis acids (e.g., FeCl₃) replicate enzymatic selectivity in lab-scale synthesis .

How can the structural features of this compound be exploited in designing novel pharmacophores?

Application-Oriented Question

  • Rigid scaffold : The fused bicyclic system provides conformational restraint, enhancing receptor binding affinity.
  • Hydrogen-bond donors : The pyrrole N–H group (δH 7.02 ppm in derivatives) participates in key interactions with biological targets .
  • Derivatization : Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 3-position modulates bioavailability and metabolic stability .

Case Study : Analogous compounds (e.g., pyrrolo[2,3-c]pyrazoles) show antimicrobial activity, with MIC values <1 µg/mL against Gram-positive bacteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.